5-(Furan-2-yl)thiophene-2-carbaldehyde
Overview
Description
5-(Furan-2-yl)thiophene-2-carbaldehyde is a compound that consists of a furan ring and a thiophene ring . It is classified as a dialdehyde .
Synthesis Analysis
The synthesis of 5-(Furan-2-yl)thiophene-2-carbaldehyde involves coupling furan and phenyl ring via Suzuki reaction . The key intermediate thiophene-2-carbaldehyde was synthesized by this method . Another method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of 5-(Furan-2-yl)thiophene-2-carbaldehyde consists of a furan ring and a thiophene ring . The molecular weight of this compound is 178.21 .Chemical Reactions Analysis
The Knoevenagel condensations of 5-(Furan-2-yl)thiophene-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been reported .Scientific Research Applications
Oxidation and Derivative Synthesis
5-(Furan-2-yl)thiophene-2-carbaldehyde has been a subject of interest in oxidation studies. The oxidation of related compounds, such as 5-(1-methyl-1H-benzimidazol-2-yl)furan-2-carbaldehyde, has led to insights into the stability and decomposition behaviors of these compounds. Notably, the primary oxidation product of this compound undergoes decarboxylation, followed by the decomposition of the furan ring, indicating its potential instability under certain conditions (Aleksandrov et al., 2011).
Antitumor Agents
Derivatives of furan-2-carbaldehyde have been explored for their potential as antitumor agents. 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde and its derivatives have been synthesized and screened for antitumor activity. Certain derivatives have shown promising results, outperforming reference drugs like 5-fluorouracil, cisplatin, and curcumin (Matiichuk et al., 2020).
Antimicrobial Activity
The antimicrobial properties of chitosan Schiff bases derived from compounds including 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde have been examined. These compounds have demonstrated selective antimicrobial activity against a range of bacteria and fungi, indicating their potential for use in antimicrobial treatments (Hamed et al., 2020).
Photophysical Properties
Furan-2-carbaldehyde derivatives have been utilized in the study of photophysical properties. Novel biphenyl derivatives containing furan and thiophene groups synthesized from furan-2-carbaldehyde have shown potential in understanding UV-Vis absorption and photoluminescence spectra, indicating their use in materials science and photonics research (Li et al., 2010).
Future Directions
Thiophene-based analogs, such as 5-(Furan-2-yl)thiophene-2-carbaldehyde, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of this compound could involve exploring its potential biological effects and developing advanced compounds based on its structure.
properties
IUPAC Name |
5-(furan-2-yl)thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUVFAGSDDBEKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629587 | |
Record name | 5-(Furan-2-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)thiophene-2-carbaldehyde | |
CAS RN |
868755-64-0 | |
Record name | 5-(2-Furanyl)-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868755-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Furan-2-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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